2,3-dihydro-1H-imidazole;phosphoric acid
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Overview
Description
2,3-Dihydro-1H-imidazole;phosphoric acid: is a compound that combines the properties of both 2,3-dihydro-1H-imidazole and phosphoric acid 2,3-Dihydro-1H-imidazole is a heterocyclic compound with a five-membered ring containing two nitrogen atoms Phosphoric acid is a triprotic acid commonly used in various industrial and laboratory applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-imidazole typically involves the cyclization of amido-nitriles. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .
Phosphoric acid can be synthesized through the reaction of phosphorus pentoxide with water. The reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and yield .
Industrial Production Methods
Industrial production of 2,3-dihydro-1H-imidazole often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock, resulting in the formation of phosphoric acid and calcium sulfate .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atoms.
Phosphoric acid participates in:
Acid-base reactions: It acts as a proton donor in various acid-base reactions.
Esterification: It can form esters with alcohols.
Dehydration: It can dehydrate to form pyrophosphoric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are commonly used.
Major Products
Oxidation: Imidazole derivatives.
Reduction: Hydrogenated imidazole forms.
Substitution: Alkylated imidazole derivatives.
Scientific Research Applications
2,3-Dihydro-1H-imidazole;phosphoric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, dyes, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-imidazole involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalysis. Phosphoric acid, on the other hand, acts as a proton donor in various biochemical pathways, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring with two nitrogen atoms, similar to 2,3-dihydro-1H-imidazole but without the hydrogenation.
Benzimidazole: Contains a fused benzene ring, providing different chemical properties.
Triazole: A five-membered ring with three nitrogen atoms, offering different reactivity and applications.
Uniqueness
2,3-Dihydro-1H-imidazole is unique due to its hydrogenated form, which provides different reactivity compared to imidazole. The combination with phosphoric acid further enhances its versatility, making it suitable for a wide range of applications in chemistry, biology, and industry.
Properties
CAS No. |
65438-34-8 |
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Molecular Formula |
C3H9N2O4P |
Molecular Weight |
168.09 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazole;phosphoric acid |
InChI |
InChI=1S/C3H6N2.H3O4P/c1-2-5-3-4-1;1-5(2,3)4/h1-2,4-5H,3H2;(H3,1,2,3,4) |
InChI Key |
MLDPLQSGBAWDBK-UHFFFAOYSA-N |
Canonical SMILES |
C1NC=CN1.OP(=O)(O)O |
Origin of Product |
United States |
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